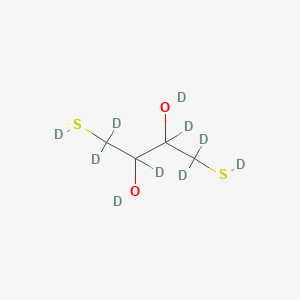![molecular formula C5H8N4 B1602365 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine CAS No. 953732-68-8](/img/structure/B1602365.png)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Overview
Description
“1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” is a chemical compound with the molecular weight of 124.15 . It is also known as "1H,4H,5H,6H-pyrrolo [3,4-c]pyrazol-3-amine" .
Molecular Structure Analysis
The InChI code for “1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” is 1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” is a solid at room temperature . and should be stored in a refrigerated environment .
Scientific Research Applications
Drug Development and Synthesis
“1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of drugs targeting a wide range of biological pathways. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in the treatment of cancer due to their role in cell signaling pathways .
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have shown promise in treating cancer. The pyrrolopyrazine core of “1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” can be modified to enhance its interaction with kinases, potentially leading to the development of new anticancer agents .
Antibacterial and Antifungal Applications
Research has indicated that pyrrolopyrazine derivatives exhibit significant antibacterial and antifungal activities. This suggests that “1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” could serve as a starting point for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance .
Antiviral Research
The structural motif of “1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” has been associated with antiviral properties. This makes it a compound of interest in the design of novel antiviral drugs, which are essential in the fight against emerging viral infections .
Neurological Disorders
Compounds derived from “1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” may have applications in neurology, particularly in the treatment of neurodegenerative diseases. By targeting specific neurological pathways, these derivatives could offer new avenues for therapy .
Material Science
Beyond its biomedical applications, “1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” can also be utilized in material science. Its unique chemical structure could be beneficial in the synthesis of novel organic materials with specific electronic or photonic properties .
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUYJRLTMIRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588453 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
CAS RN |
953732-68-8 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














